molecular formula C25H30FN3O3S B2585662 1-butyl-6-fluoro-7-(4-methylpiperazin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one CAS No. 892785-99-8

1-butyl-6-fluoro-7-(4-methylpiperazin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one

Cat. No. B2585662
CAS RN: 892785-99-8
M. Wt: 471.59
InChI Key: WYWYAHGVLFXABH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-butyl-6-fluoro-7-(4-methylpiperazin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C25H30FN3O3S and its molecular weight is 471.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Complex Heterocyclic Compounds

Research has demonstrated efficient methodologies for synthesizing complex heterocyclic compounds that are structurally related to "1-butyl-6-fluoro-7-(4-methylpiperazin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one". For instance, synthetic studies have led to the preparation of tetrahydrothiazoloquinolines, showcasing the versatility of such compounds in chemical synthesis (Rádl, 1997).

Antimicrobial Activities

The molecule and its derivatives have been explored for their potent antibacterial activities. Studies have focused on the design of naphthyridones and quinolones with novel N-1 substituents, resulting in compounds with significantly potent antibacterial activities against a range of Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003).

Therapeutic Potential

Investigations into the therapeutic potential of related quinolone compounds have led to the discovery of new drug candidates with multifunctional properties. These compounds exhibit high affinity for serotonin and dopamine receptors, indicating their potential in treating neuropsychiatric and neurological disorders (Li et al., 2014).

Anticonvulsant Activity

Research on triazoloquinoline derivatives has revealed their promising anticonvulsant activities, highlighting the therapeutic potential of compounds within this chemical class in managing seizures and other neurological conditions (Xie et al., 2005).

Anticancer Activity

Studies have also explored the anticancer activities of triazoloquinoline and quinoxaline derivatives, designing compounds to target specific cancer cell lines. These efforts underscore the potential of such molecules in developing new anticancer treatments (Reddy et al., 2015).

properties

IUPAC Name

1-butyl-6-fluoro-3-(3-methylphenyl)sulfonyl-7-(4-methylpiperazin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30FN3O3S/c1-4-5-9-29-17-24(33(31,32)19-8-6-7-18(2)14-19)25(30)20-15-21(26)23(16-22(20)29)28-12-10-27(3)11-13-28/h6-8,14-17H,4-5,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWYAHGVLFXABH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)S(=O)(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-6-fluoro-7-(4-methylpiperazin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one

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